An In-Depth Technical Guide to the Chemical Properties and Applications of 3,3,3-Trifluoro-1-propanol
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,3,3-Trifluoro-1-propanol
This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and key applications of 3,3,3-Trifluoro-1-propanol (TFMP), tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the unique characteristics imparted by the trifluoromethyl group, offering field-proven insights into its reactivity, handling, and synthetic utility.
Molecular Structure and Physicochemical Characteristics
3,3,3-Trifluoro-1-propanol, with the chemical formula C₃H₅F₃O, is a clear, colorless liquid. The presence of a highly electronegative trifluoromethyl (-CF₃) group at the C-3 position dramatically influences its physical and chemical properties when compared to its non-fluorinated analog, 1-propanol. This structural feature is key to its utility in various applications.
Core Physical Properties
A summary of the key physical properties of 3,3,3-Trifluoro-1-propanol is presented in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Weight | 114.07 g/mol | [1] |
| Boiling Point | 100 °C | [2] |
| Density | 1.294 g/cm³ | [2] |
| Refractive Index (n20D) | 1.32 | [2] |
| Flash Point | 37 °C | [2][3] |
| Solubility | Fully miscible in water | [4][5] |
| pKa | ~14.09 (Predicted) | [6] |
The trifluoromethyl group's strong inductive effect makes the hydroxyl proton more acidic than that of 1-propanol, which has a pKa of about 16. This enhanced acidity influences its reactivity in base-mediated reactions.
Spectroscopic Profile: A Guide to Characterization
Accurate characterization of 3,3,3-Trifluoro-1-propanol is crucial for its use in synthesis and research. Below is a detailed analysis of its expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in TFMP provides a wealth of information.
-
¹H NMR: The proton NMR spectrum is relatively simple. The methylene group adjacent to the hydroxyl group (-CH₂OH) is expected to appear as a triplet, coupled to the neighboring methylene group. The methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, three distinct signals are expected. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms. The two methylene carbons will also show coupling to the fluorine atoms, though with smaller coupling constants.
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¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. It will show a single signal, a triplet, due to coupling with the adjacent methylene protons.
A summary of expected NMR data is provided below:
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |
| ¹H | ~3.9 | Triplet | ~6-8 | -CH₂OH |
| ¹H | ~2.5 | Quartet | ~10-12 | -CH₂CF₃ |
| ¹H | Variable | Broad Singlet | - | -OH |
| ¹³C | ~60 | Singlet | - | -CH₂OH |
| ¹³C | ~35 | Quartet | ~30-35 | -CH₂CF₃ |
| ¹³C | ~125 | Quartet | ~275-280 | -CF₃ |
| ¹⁹F | ~ -65 | Triplet | ~10-12 | -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 3,3,3-Trifluoro-1-propanol will exhibit characteristic absorption bands for the hydroxyl and alkyl C-H and C-F bonds.
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene groups.
-
C-F Stretch: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
C-O Stretch: A moderate absorption band around 1050-1150 cm⁻¹ is due to the C-O stretching vibration.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) for 3,3,3-Trifluoro-1-propanol at m/z 114 may be observed, though it might be weak. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns.
Expected Fragmentation Pathways:
Caption: Proposed EI-MS fragmentation of 3,3,3-Trifluoro-1-propanol.
Chemical Reactivity and Synthetic Applications
The unique electronic properties of 3,3,3-Trifluoro-1-propanol make it a valuable reagent and solvent in organic synthesis.
Reactivity of the Hydroxyl Group
The electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton, making the corresponding alkoxide easier to form. This facilitates reactions such as:
-
Esterification: It readily reacts with carboxylic acids, acyl chlorides, and anhydrides to form trifluoropropyl esters. These esters are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
-
Etherification: Williamson ether synthesis with alkyl halides under basic conditions proceeds efficiently to yield trifluoropropyl ethers.
-
Oxidation: The primary alcohol can be oxidized to 3,3,3-trifluoropropanal and further to 3,3,3-trifluoropropionic acid, which are also important fluorinated building blocks.
Role as a Specialty Solvent
Fluorinated alcohols, including TFMP, are gaining prominence as solvents that can promote or enable challenging chemical transformations. Their high polarity, low nucleophilicity, and ability to form strong hydrogen bonds can stabilize transition states and reactive intermediates. For instance, fluorinated alcohols have been shown to have a remarkable beneficial effect on the reactivity and selectivity of transition metal-catalyzed C-H activation reactions.[7]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] 3,3,3-Trifluoro-1-propanol serves as a key building block for introducing the trifluoropropyl moiety into complex molecules.[2][5][8]
Synthetic Workflow Example: Preparation of a Trifluoropropyl Ester
The following is a generalized, self-validating protocol for the synthesis of a trifluoropropyl ester, a common transformation in medicinal chemistry.
Caption: A typical workflow for the synthesis of a trifluoropropyl ester.
Experimental Protocol: Synthesis of 3,3,3-Trifluoropropyl Benzoate
-
Reaction Setup: To a solution of benzoic acid (1.22 g, 10 mmol) and 3,3,3-Trifluoro-1-propanol (1.14 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol).
-
Reagent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) in dichloromethane (10 mL) to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3,3,3-trifluoropropyl benzoate.
Safety and Handling
3,3,3-Trifluoro-1-propanol is a flammable liquid and vapor.[2][5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][9] It is also toxic if swallowed.[1][9]
Mandatory Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][11]
-
It is incompatible with strong oxidizing agents.[5]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3,3,3-Trifluoro-1-propanol is a versatile and valuable fluorinated building block with a unique set of chemical and physical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established.[2] A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
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